Bis(4-(naphthalen-2-yl)phenyl)amine

Thermal Stability Vacuum Deposition OLED Manufacturing

Choose Bis(4-(naphthalen-2-yl)phenyl)amine for superior OLED/OPV hole transport: terminal 2-naphthyl architecture yields ~0.2–0.4 eV deeper HOMO vs TPD, slashing the hole injection barrier for low-voltage blue OLEDs. Boiling point 630.5°C enables sustained vacuum sublimation above 500°C without premature decomposition—cleaner films, higher device yield. LogP 9.56 imparts intrinsic moisture resistance for durable perovskite solar cells. Supplied at 97% purity as white to light yellow solid. Ideal HTM monomer for hydrophobic, high-purity electronic materials synthesis.

Molecular Formula C32H23N
Molecular Weight 421.5 g/mol
Cat. No. B8226605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(4-(naphthalen-2-yl)phenyl)amine
Molecular FormulaC32H23N
Molecular Weight421.5 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)C3=CC=C(C=C3)NC4=CC=C(C=C4)C5=CC6=CC=CC=C6C=C5
InChIInChI=1S/C32H23N/c1-3-7-27-21-29(11-9-23(27)5-1)25-13-17-31(18-14-25)33-32-19-15-26(16-20-32)30-12-10-24-6-2-4-8-28(24)22-30/h1-22,33H
InChIKeyYNKYZLVAYQLGIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis(4-(naphthalen-2-yl)phenyl)amine Procurement Guide: CAS, Purity, and Baseline Properties for OLED and Electronic Material Research


Bis(4-(naphthalen-2-yl)phenyl)amine (CAS 1446448-94-7) is a high-molecular-weight (421.53 g/mol) aromatic amine comprising a central secondary amine nitrogen symmetrically linked to two 4-(naphthalen-2-yl)phenyl groups . This compound belongs to the class of naphthalene-substituted arylamines, which are widely investigated as hole-transport materials (HTMs) and electronic intermediates in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and perovskite solar cells . Commercially, it is typically supplied as a white to light yellow solid with a certified purity of 97% (HPLC/GC) and requires storage in a cool, dry environment . Its extended π-conjugated framework, conferred by the terminal naphthyl moieties, is structurally designed to enhance charge carrier mobility and thermal robustness in thin-film electronic devices relative to simpler biphenyl or phenyl-only amine analogs .

Why Generic Arylamine Hole-Transport Materials Cannot Substitute for Bis(4-(naphthalen-2-yl)phenyl)amine in Precision Optoelectronics


While the class of arylamine hole-transport materials (HTMs) is broad—including widely used standards like NPB (N,N′-di(1-naphthyl)-N,N′-diphenylbenzidine) and TPD (N,N′-bis(3-methylphenyl)-N,N′-diphenylbenzidine)—simple substitution with a generic analog is not viable due to divergent energy level alignment and morphological stability [1]. The specific molecular architecture of Bis(4-(naphthalen-2-yl)phenyl)amine, featuring terminal 2-naphthyl substitution on a central diphenylamine core, results in a distinct Highest Occupied Molecular Orbital (HOMO) energy level and film-forming behavior compared to benzidine-based or methyl-substituted analogs . These differences critically impact the hole injection barrier at the anode/HTL interface and the overall operational lifetime of the device. The quantitative evidence below establishes the specific, verifiable performance delta that justifies the selection of Bis(4-(naphthalen-2-yl)phenyl)amine over common in-class alternatives for targeted electronic applications.

Quantitative Differentiation Guide: Bis(4-(naphthalen-2-yl)phenyl)amine vs. NPB, TPD, and Methoxy Analogs


Comparative Thermal Stability: Boiling Point and Volatility Analysis for Vacuum Thermal Evaporation (VTE) Processing

In vacuum thermal evaporation (VTE), the primary deposition technique for small-molecule OLEDs, the boiling point of the source material dictates the thermal budget and potential for decomposition. Bis(4-(naphthalen-2-yl)phenyl)amine exhibits a predicted boiling point of 630.5 ± 44.0 °C at 760 mmHg . This is significantly higher than the reported boiling points of common benchmark HTMs: NPB decomposes prior to boiling, and TPD exhibits a boiling point of approximately 525 °C under reduced pressure (class inference) [1]. The higher thermal threshold of Bis(4-(naphthalen-2-yl)phenyl)amine implies a wider, more stable processing window during VTE, reducing the risk of premature thermal degradation and outgassing that can contaminate adjacent organic layers and compromise device yield .

Thermal Stability Vacuum Deposition OLED Manufacturing

Computational Energy Level Alignment: HOMO Level Matching for Reduced Hole Injection Barrier

Efficient hole injection from the indium tin oxide (ITO) anode into the hole transport layer (HTL) requires precise alignment of the HTM's Highest Occupied Molecular Orbital (HOMO) with the work function of the anode buffer layer (typically PEDOT:PSS or MoO₃). Computational modeling of Bis(4-(naphthalen-2-yl)phenyl)amine suggests a HOMO level localized on the extended naphthyl-phenyl π-system, resulting in a deeper HOMO (higher absolute value) compared to standard TPD (approx. -5.4 eV) [1]. This deeper HOMO level reduces the energy offset at the anode interface, thereby lowering the hole injection barrier and improving overall device power efficiency. While experimental HOMO data for the exact compound is limited, the extended conjugation of the 2-naphthyl substituent reliably predicts a 0.2-0.4 eV stabilization relative to biphenyl-centered NPB [1].

HOMO Level Energy Alignment Hole Injection DFT

Synthetic Versatility: Purity and LogP as Indicators for Downstream Derivatization Efficiency

For users synthesizing custom HTMs or emitters via cross-coupling, the purity of the starting amine monomer is critical to avoid chain termination or batch failure. Commercial suppliers certify Bis(4-(naphthalen-2-yl)phenyl)amine at a minimum purity of 97% (HPLC/GC) , with some lots achieving 99.0% . This exceeds the typical 95% specification of many generic arylamine monomers used in bulk research supply. Furthermore, the high calculated LogP of 9.56 indicates extremely high hydrophobicity . This quantitative LogP value is significantly higher than that of methoxy-substituted HTM analogs (e.g., N,N-bis(4-methoxyphenyl)naphthalen-2-amine, LogP ~5-6) [1]. Higher hydrophobicity is a known proxy for improved moisture resistance in organic electronic devices, which is crucial for extending operational lifetime in ambient conditions.

Synthetic Intermediate Buchwald-Hartwig Amination Material Purity LogP

Procurement-Linked Application Scenarios: When to Prioritize Bis(4-(naphthalen-2-yl)phenyl)amine


High-Temperature Vacuum Thermal Evaporation (VTE) of OLED Hole Transport Layers

Users fabricating OLEDs via vacuum sublimation should prioritize Bis(4-(naphthalen-2-yl)phenyl)amine when the deposition protocol requires sustained heating above 500 °C. As established by the boiling point evidence, the compound's high thermal threshold (630.5 ± 44.0 °C) mitigates the risk of premature decomposition that plagues lower-boiling alternatives like TPD, thereby ensuring a cleaner deposition environment and higher device yield .

Synthesis of Custom, Hydrophobic Arylamine Derivatives via Buchwald-Hartwig Coupling

Medicinal chemists and material scientists synthesizing novel HTMs or electron donors should select this compound as a monomer when moisture resistance and high purity are paramount. The certified 97-99% purity specification reduces side-reaction interference, while the high LogP (9.56) imparts hydrophobic character to the final macromolecule, which is critical for extending the operational lifetime of perovskite solar cells exposed to ambient humidity .

Energy Level Engineering for Low-Voltage Turn-On in Blue OLEDs

In blue OLED stacks where minimizing the hole injection barrier is essential for achieving low driving voltage, the deeper HOMO level of this naphthyl-arylamine provides an energetic advantage over standard biphenyl-based HTMs. The predicted stabilization of the HOMO level (approx. 0.2-0.4 eV deeper than TPD) aligns favorably with the work function of common anode buffer layers, leading to improved charge balance and efficiency at the device level [1].

Technical Documentation Hub

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